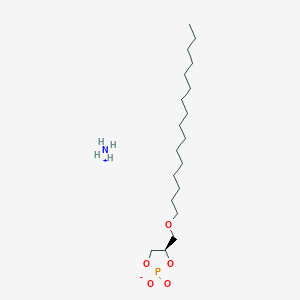
azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phospholane ring and a long hexadecoxymethyl chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide typically involves multiple steps, starting with the preparation of the phospholane ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The hexadecoxymethyl group is then introduced via a nucleophilic substitution reaction, often using a suitable alkylating agent. The final step involves the oxidation of the phospholane ring to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents optimized for large-scale production is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide group back to its original state.
Substitution: The hexadecoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The phospholane ring and hexadecoxymethyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phospholane Derivatives: Compounds with similar phospholane rings but different substituents.
Long-Chain Alkyl Phosphates: Compounds with long alkyl chains and phosphate groups.
Uniqueness
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide stands out due to its unique combination of a phospholane ring and a long hexadecoxymethyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H42NO5P |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3/t19-;/m1./s1 |
Clé InChI |
ACJRKXHGGHOLQE-FSRHSHDFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


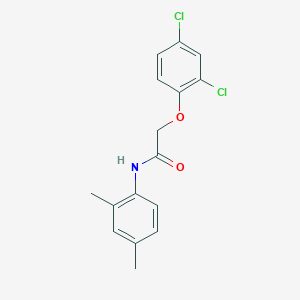



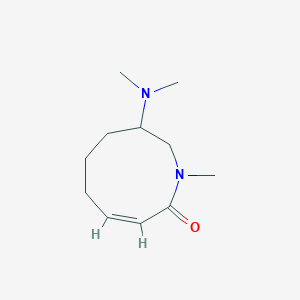
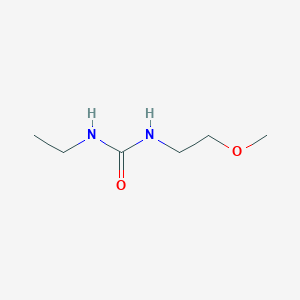
![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)


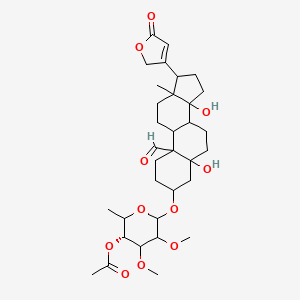

![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)

